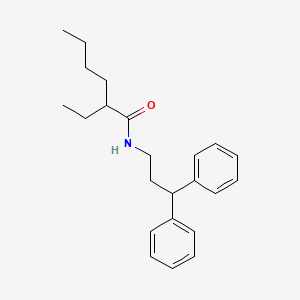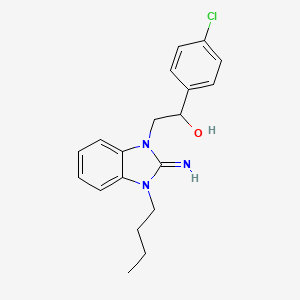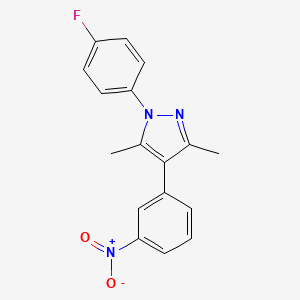![molecular formula C20H18ClFO3 B11689066 6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-3-propyl-2H-chromen-2-one](/img/structure/B11689066.png)
6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-3-propyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-7-[(4-fluorophenyl)methoxy]-4-methyl-3-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of compounds with a benzopyrone structure. This particular compound is characterized by the presence of a chloro group at the 6th position, a fluorophenylmethoxy group at the 7th position, a methyl group at the 4th position, and a propyl group at the 3rd position on the chromenone core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-[(4-fluorophenyl)methoxy]-4-methyl-3-propyl-2H-chromen-2-one can be achieved through a multi-step process involving the following key steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate starting materials, such as 6-chloro-4-methyl-3-propyl-2H-chromen-2-one and 4-fluorophenylmethanol.
Methoxylation Reaction: The 4-fluorophenylmethanol is reacted with a suitable base, such as sodium hydride, to form the corresponding phenoxide ion. This ion is then reacted with the 6-chloro-4-methyl-3-propyl-2H-chromen-2-one under appropriate conditions to introduce the methoxy group at the 7th position.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-7-[(4-fluorophenyl)methoxy]-4-methyl-3-propyl-2H-chromen-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the chromenone core can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with various substituents at the 6th position.
Oxidation Reactions: Products include hydroxylated or carboxylated derivatives.
Reduction Reactions: Products include dihydrochromenone derivatives.
Wissenschaftliche Forschungsanwendungen
6-Chloro-7-[(4-fluorophenyl)methoxy]-4-methyl-3-propyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-chloro-7-[(4-fluorophenyl)methoxy]-4-methyl-3-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-4-methyl-3-propyl-2H-chromen-2-one: Lacks the fluorophenylmethoxy group at the 7th position.
7-[(4-Fluorophenyl)methoxy]-4-methyl-3-propyl-2H-chromen-2-one: Lacks the chloro group at the 6th position.
4-Methyl-3-propyl-2H-chromen-2-one: Lacks both the chloro and fluorophenylmethoxy groups.
Uniqueness
6-Chloro-7-[(4-fluorophenyl)methoxy]-4-methyl-3-propyl-2H-chromen-2-one is unique due to the presence of both the chloro and fluorophenylmethoxy groups, which may confer distinct chemical and biological properties compared to its analogs. These structural features can influence the compound’s reactivity, binding affinity, and overall biological activity.
Eigenschaften
Molekularformel |
C20H18ClFO3 |
|---|---|
Molekulargewicht |
360.8 g/mol |
IUPAC-Name |
6-chloro-7-[(4-fluorophenyl)methoxy]-4-methyl-3-propylchromen-2-one |
InChI |
InChI=1S/C20H18ClFO3/c1-3-4-15-12(2)16-9-17(21)19(10-18(16)25-20(15)23)24-11-13-5-7-14(22)8-6-13/h5-10H,3-4,11H2,1-2H3 |
InChI-Schlüssel |
WCQPVSLBCGIBLO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=CC=C(C=C3)F)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(3-nitrophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11688983.png)

![(2Z)-2-({[(3-chlorophenyl)carbamoyl]oxy}imino)-1-(4-methoxyphenyl)propan-1-one](/img/structure/B11688988.png)
![2-Phenoxy-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B11688994.png)



![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-chlorophenyl)-4-methylbenzenesulfonamide](/img/structure/B11689024.png)
![N-[5-[(4-Methoxyphenyl)methylene]-4-oxo-2-thioxo-3-thiazolidinyl]-4-pyridinecarboxamide](/img/structure/B11689030.png)

![3-methyl-N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11689040.png)


![(5Z)-5-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11689063.png)
